molecular formula C12H14O4 B3028703 Ethyl ferulate CAS No. 28028-62-8

Ethyl ferulate

Cat. No.: B3028703
CAS No.: 28028-62-8
M. Wt: 222.24 g/mol
InChI Key: ATJVZXXHKSYELS-FNORWQNLSA-N
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Description

Ethyl ferulate is a phenylpropanoid compound derived from ferulic acid. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

Target of Action

Ethyl ferulate (EF) primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that plays a crucial role in cell growth, proliferation, and survival .

Mode of Action

EF interacts with its primary target, mTOR, by inhibiting its activity . This inhibition leads to a significant reduction in cell growth and induces G1 phase cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cells . The inhibition of ESCC cell growth by EF is dependent on mTOR expression .

Biochemical Pathways

EF affects several biochemical pathways. It has been found to regulate the Nrf2-HO-1 and NF-κB pathways . EF inhibits NF-κB p65 from transporting to the nucleus, significantly decreases the level of intracellular reactive oxygen species (ROS), and activates Nrf2/HO-1 pathways . These pathways are known to be involved in the regulation of inflammatory responses .

Pharmacokinetics

It has been found that ef shows a high sun protection capacity when incorporated in creams, indicating potential for topical application

Result of Action

The molecular and cellular effects of EF’s action include a reduction in the expression of iNOS, COX2, and the production of PGE2 . EF can inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in lipopolysaccharide (LPS) stimulated macrophages and decrease the expression of IL-6 and TNF-α in LPS stimulated macrophages . Furthermore, EF strongly reduces ESCC patient-derived xenograft tumor growth in an in vivo mouse model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EF. For instance, EF has been found to have beneficial health properties and shows a high sun protection capacity when incorporated in creams . This suggests that the formulation and method of delivery can significantly impact the effectiveness of EF.

Biochemical Analysis

Biochemical Properties

Ethyl ferulate has been found to interact with various enzymes and proteins. It has been shown to be a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . It also plays a role in the regulation of the Nrf2-HO-1 and NF-кB pathway .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation levels in macrophages by regulating the Nrf2-HO-1 and NF-кB pathway . It also significantly inhibited cell growth and induced G1 phase cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit NF-кB p65 from transporting to the nucleus, significantly decrease the level of intracellular reactive oxygen species (ROS), and activate Nrf2/HO-1 pathways . It also reduced the activity of mammalian target of rapamycin (mTOR) in vitro .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to reduce the expression of iNOS, COX2, and the production of PGE2 . It could inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in lipopolysaccharide (LPS) stimulated macrophages .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to significantly alleviate LPS-induced pathological damage and neutrophil infiltration, and inhibit the gene expression of proinflammatory cytokines (TNF-α, IL-1β, and IL-6) in murine lung tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways. It prominently activates the AMPK/Nrf2 pathway and promotes Nrf2 nuclear translocation . It also plays a role in the regulation of the Nrf2-HO-1 and NF-кB pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully understood. It has been found to be secreted to the culture medium of L. plantarum CGMCC6888 and E. coli DH5α .

Preparation Methods

Ethyl ferulate is primarily synthesized through the esterification of ferulic acid with ethanol. One common method involves acid-catalyzed transethylation of γ-oryzanol, a natural antioxidant from rice bran oil, at refluxing temperature of ethanol. The reaction is optimized using central composite design under response surface methodology. The optimum conditions include a γ-oryzanol to ethanol ratio of 0.50:2 (g/mL), 12.30% (v/v) sulfuric acid, and a reaction time of 9.37 hours, resulting in a maximum yield of 87.11% . Industrial production methods often involve similar esterification processes, with variations in catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Ethyl ferulate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl ferulate is compared with other similar compounds, such as:

This compound’s unique properties, such as higher hydrophobicity and effectiveness in scavenging reactive oxygen species, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJVZXXHKSYELS-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4046-02-0
Record name Ethyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl ferulate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl ferulate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879
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Record name Ethyl 4'-hydroxy-3'-methoxycinnamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL FERULATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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